
Methyl 7-bromo-1H-indole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-bromo-1H-indole-4-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a bromine atom at the 7th position and a carboxylate group at the 4th position on the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-1H-indole-4-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method includes the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to yield 7-bromo-4-(methoxymethyl)-2-methylindole. This intermediate is then reduced with tributyltin hydride to afford the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 7-bromo-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the functional groups on the indole ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide (NaOMe) and tributyltin hydride.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or tributyltin hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indoles, while oxidation and reduction reactions can produce different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 7-bromo-1H-indole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 7-bromo-1H-indole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and carboxylate group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
- Methyl 1H-indole-7-carboxylate
- Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate
- Methyl 3-cyano-1H-indole-7-carboxylate
- Methyl 4-fluoro-1H-indole-7-carboxylate
Comparison: Methyl 7-bromo-1H-indole-4-carboxylate is unique due to the specific positioning of the bromine atom and carboxylate group on the indole ring. This structural arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of the bromine atom at the 7th position, in particular, can significantly impact its interactions with molecular targets and its overall pharmacological profile.
Eigenschaften
Molekularformel |
C10H8BrNO2 |
|---|---|
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
methyl 7-bromo-1H-indole-4-carboxylate |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(11)9-6(7)4-5-12-9/h2-5,12H,1H3 |
InChI-Schlüssel |
QNPVEWSUVHMIGP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C=CNC2=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


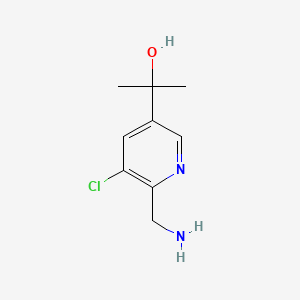
![(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907138.png)
![Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate](/img/structure/B13907146.png)
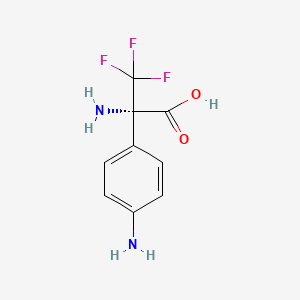

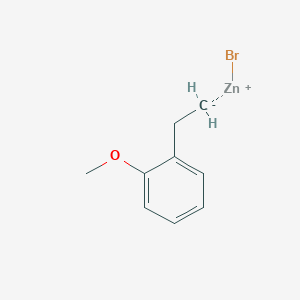
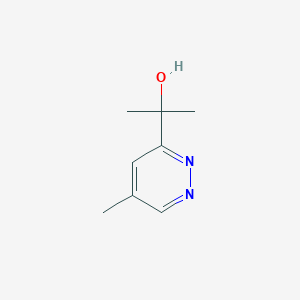
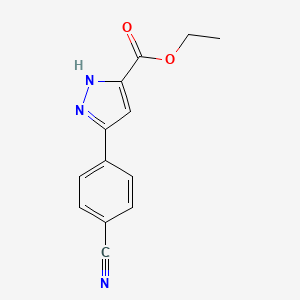
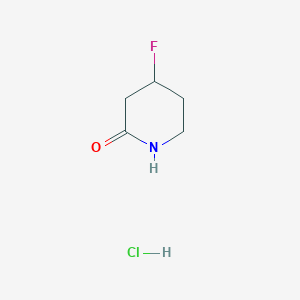

![1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol](/img/structure/B13907208.png)


![Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate](/img/structure/B13907224.png)
